1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This detailed article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An oxadiazole ring , which is known for its biological activity.
- A pyrrolidine moiety linked via a sulfonyl group, enhancing its pharmacological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Compounds containing the oxadiazole ring have demonstrated significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit activity against various pathogens:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Strong antibacterial activity | |
Mycobacterium tuberculosis | Effective against resistant strains | |
Escherichia coli | Moderate antibacterial activity |
Research indicates that the oxadiazole core can interact with bacterial enzymes, disrupting their function and leading to cell death. For instance, a study highlighted the binding affinity of oxadiazole derivatives to the active site of mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium bovis .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Several studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation:
Cancer Type | Activity | Reference |
---|---|---|
Breast Cancer | Induces apoptosis in cancer cells | |
Colon Cancer | Inhibits cell growth | |
Lung Cancer | Reduces tumor size |
Mechanistically, these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Activity
Research has shown that oxadiazole derivatives possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2:
The biological activities of this compound are attributed to its ability to:
- Interact with specific enzymes and receptors , leading to altered signaling pathways.
- Form hydrogen bonds with target proteins due to the presence of the oxadiazole ring.
- Induce oxidative stress in microbial cells, contributing to their lethality.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antitubercular Activity : A study demonstrated that a series of oxadiazole derivatives showed potent activity against both active and dormant forms of Mycobacterium tuberculosis, suggesting potential for treating latent infections .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that specific oxadiazole compounds could significantly reduce cell viability and promote apoptosis through mitochondrial pathways .
Propriétés
IUPAC Name |
1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-2-12-15-13(22-16-12)10-17-7-5-6-11(14(17)19)23(20,21)18-8-3-4-9-18/h5-7H,2-4,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXMBGKVLLKZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.